molecular formula C8H10NOP B6217231 2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one CAS No. 90043-22-4

2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one

Cat. No.: B6217231
CAS No.: 90043-22-4
M. Wt: 167.14 g/mol
InChI Key: HNYYFKLEBZRWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one is a heterocyclic compound containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a phosphorus source. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzazaphosphol derivatives .

Scientific Research Applications

2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s phosphorus atom can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one: Lacks the methyl group at the 2-position.

    2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-thione: Contains a sulfur atom instead of an oxygen atom.

Uniqueness

2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one is unique due to its specific substitution pattern and the presence of a phosphorus atom in its ring structure.

Properties

CAS No.

90043-22-4

Molecular Formula

C8H10NOP

Molecular Weight

167.14 g/mol

IUPAC Name

2-methyl-1,3-dihydro-1,2λ5-benzazaphosphole 2-oxide

InChI

InChI=1S/C8H10NOP/c1-11(10)6-7-4-2-3-5-8(7)9-11/h2-5H,6H2,1H3,(H,9,10)

InChI Key

HNYYFKLEBZRWRN-UHFFFAOYSA-N

Canonical SMILES

CP1(=O)CC2=CC=CC=C2N1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.